2,4-dimethyl-N-phenylbenzamide
Overview
Description
2,4-Dimethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-phenylbenzamide typically involves the condensation of 2,4-dimethylbenzoic acid with aniline. This reaction is often mediated by coupling reagents such as titanium tetrachloride (TiCl4) in the presence of a base like pyridine at elevated temperatures (around 85°C). The reaction proceeds with moderate to excellent yields, depending on the steric hindrance of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethyl-N-phenylamine.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
- N,4-Dimethyl-N-phenylbenzamide
- 3,4-Dimethoxy-N-phenylbenzamide
- 3,4-Dichloro-N-phenylbenzamide
- N-Ethyl-4-methyl-N-phenylbenzamide
- 4-Ethoxy-N-methyl-N-phenylbenzamide
Comparison: 2,4-Dimethyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,4-dimethyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMUMJCNWMIVMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306735 | |
Record name | 2,4-Dimethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-83-6 | |
Record name | 2,4-Dimethyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5180-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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